molecular formula C21H14O7 B1625095 Justicidin F CAS No. 30403-00-0

Justicidin F

Cat. No. B1625095
CAS RN: 30403-00-0
M. Wt: 378.3 g/mol
InChI Key: BBROIWXMVHRRMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Justicidin F is a natural product found in Justicia procumbens with data available.

Scientific Research Applications

1. Antineoplastic and Anticancer Properties

Justicidin B, a compound closely related to Justicidin F, has shown promise in the management of bone cancer and osteoclastogenesis. It is the main cytotoxic principle of Linum narbonense L., a rare medicinal plant. Studies have focused on its biotechnological production for use as an anticancer agent, highlighting its potential in inhibiting malignant cell growth (Ionkova et al., 2013).

2. Neuroprotective Effects

Justicidin A, structurally similar to Justicidin F, has been observed to protect neuronal cells from amyloid beta-induced cell death. It inhibits tau hyperphosphorylation and induces autophagy in SH-SY5Y cells, suggesting a potential role in the treatment of Alzheimer's disease (Gu et al., 2016).

3. Autophagy and Apoptosis Induction in Cancer Treatment

Justicidin A has demonstrated the ability to activate caspase-8, disrupt mitochondrial membrane potential, and release cytochrome c and Smac/DIABLO in human hepatoma cells. This process leads to apoptosis, showing potential for use in cancer treatment (Su et al., 2006).

4. Anti-Inflammatory and Cytotoxic Properties

Research has identified that Justicidin A can suppress nuclear NF-κB expression and decrease NF-κB DNA-binding activity, indicating anti-inflammatory and cytotoxic mechanisms. These findings suggest potential applications in the treatment of diseases involving inflammation and cancer (Won et al., 2017).

5. Potential in Treating Thrombotic Diseases

Justicidin D, another compound related to Justicidin F, has shown inhibitory effects on platelet aggregation, suggesting its use as a therapeutic drug for thrombosis. This discovery was made through network pharmacology and experimental validation (Hong et al., 2021).

6. Antifungal and Antiprotozoal Properties

Justicidin B has displayed significant antifungal and antiprotozoal activities, suggesting its potential use in treating infections caused by these pathogens (Gertsch et al., 2003).

properties

CAS RN

30403-00-0

Product Name

Justicidin F

Molecular Formula

C21H14O7

Molecular Weight

378.3 g/mol

IUPAC Name

9-(1,3-benzodioxol-5-yl)-5-methoxy-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one

InChI

InChI=1S/C21H14O7/c1-23-20-12-6-17-16(27-9-28-17)5-11(12)18(19-13(20)7-24-21(19)22)10-2-3-14-15(4-10)26-8-25-14/h2-6H,7-9H2,1H3

InChI Key

BBROIWXMVHRRMJ-UHFFFAOYSA-N

SMILES

COC1=C2COC(=O)C2=C(C3=CC4=C(C=C31)OCO4)C5=CC6=C(C=C5)OCO6

Canonical SMILES

COC1=C2COC(=O)C2=C(C3=CC4=C(C=C31)OCO4)C5=CC6=C(C=C5)OCO6

Other CAS RN

30403-00-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Justicidin F
Reactant of Route 2
Reactant of Route 2
Justicidin F
Reactant of Route 3
Reactant of Route 3
Justicidin F
Reactant of Route 4
Reactant of Route 4
Justicidin F
Reactant of Route 5
Reactant of Route 5
Justicidin F
Reactant of Route 6
Reactant of Route 6
Justicidin F

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.